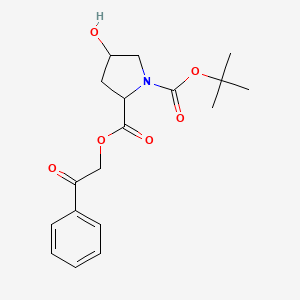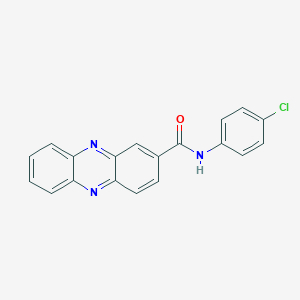![molecular formula C14H24ClNO B5158112 2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5158112.png)
2-(methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is a chemical compound that has shown potential in scientific research applications. This compound is also known as MTIUH or MTUH, and it belongs to the class of cyclic ketones. The synthesis method of MTIUH is complex, and it requires expertise in organic chemistry. In
Wirkmechanismus
The mechanism of action of MTIUH is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the inflammatory response and the growth of cancer cells. MTIUH has also been shown to enhance the activity of certain enzymes that are involved in the metabolism of neurotransmitters.
Biochemical and Physiological Effects:
MTIUH has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the body. MTIUH has also been shown to inhibit the growth of cancer cells and to enhance the activity of certain neurotransmitters. Additionally, MTIUH has been shown to improve cognitive function and to reduce the risk of cardiovascular diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using MTIUH in lab experiments include its potential for treating various diseases and its ability to inhibit the growth of cancer cells. Additionally, MTIUH has been shown to have low toxicity levels, making it a safe compound to use in lab experiments. However, the limitations of using MTIUH in lab experiments include its complex synthesis method and the lack of understanding of its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research of MTIUH. One direction is to further investigate its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to explore its potential in treating cardiovascular diseases. Additionally, future research could focus on understanding the mechanism of action of MTIUH and developing a more efficient synthesis method. Overall, MTIUH has shown potential in various scientific research applications, and further research is needed to fully understand its potential.
Synthesemethoden
The synthesis of MTIUH involves the reaction between tricyclo[4.3.1.1~3,8~]undec-9-ene and methylamine. The reaction takes place in the presence of a catalyst, which is usually palladium on carbon. The product of this reaction is then treated with ethyl chloroformate to form the final product, MTIUH. The synthesis method of MTIUH is challenging, and it requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
MTIUH has shown potential in scientific research applications. It has been studied for its anti-inflammatory properties and its ability to inhibit the growth of cancer cells. MTIUH has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, MTIUH has been studied for its potential in treating cardiovascular diseases.
Eigenschaften
IUPAC Name |
2-(methylamino)-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO.ClH/c1-15-9-13(16)14-6-10-2-3-11(7-14)5-12(4-10)8-14;/h10-12,15H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTAYYKVTQBMWMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)C12CC3CCC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N,N''-(1,3-dimethyl-2-oxo-4,5-imidazolidinediyl)bis[N'-(4-methylphenyl)urea]](/img/structure/B5158051.png)


![N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-3-pyridinylglycinamide](/img/structure/B5158086.png)
![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]azepane](/img/structure/B5158092.png)

![2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5158100.png)
![11-(3,4-dimethoxyphenyl)-3-(2-furyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5158108.png)
![N-isopropyl-5-[3-(1H-pyrazol-3-yl)phenyl]-2-thiophenecarboxamide](/img/structure/B5158116.png)
![7-(3-methoxyphenyl)-3-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5158120.png)
![3-({[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzoic acid](/img/structure/B5158134.png)
![5-(2-chlorophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5158147.png)
![N-[2-methoxy-4-({[(phenylacetyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B5158150.png)
![3-nitro-N-[2,2,2-trichloro-1-({[(3,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5158155.png)